Product packaging for Octahydro-1h-pyrrolo[3,4-c]pyridine(Cat. No.:CAS No. 933704-84-8)

Octahydro-1h-pyrrolo[3,4-c]pyridine

Cat. No.: B3168921
CAS No.: 933704-84-8
M. Wt: 126.2 g/mol
InChI Key: JMWPSCUIQIMVQH-UHFFFAOYSA-N
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Description

Octahydro-1h-pyrrolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B3168921 Octahydro-1h-pyrrolo[3,4-c]pyridine CAS No. 933704-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-8-4-7-5-9-3-6(1)7/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWPSCUIQIMVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294489
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
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Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933704-84-8
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933704-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID901294489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

An Overview of Fused Pyrrolopyridine Isomers with a Focus on the Pyrrolo 3,4 C Pyridine Scaffold

Pyrrolopyridines are a class of bicyclic heterocyclic compounds composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.gov Depending on the fusion points and the relative orientation of the nitrogen atoms, six distinct structural isomers of pyrrolopyridine exist. nih.govnih.gov These isomers, also known as azaindoles or azaizoindoles, each possess a unique electronic distribution and three-dimensional shape, which in turn influences their chemical reactivity and biological activity. nih.gov

The pyrrolo[3,4-c]pyridine scaffold is one of these six isomers and is characterized by the fusion of the pyrrole ring at the 'c' face of the pyridine ring. nih.govnih.gov This particular arrangement results in a core structure that has proven to be a valuable pharmacophore in drug discovery. The fully saturated version of this scaffold is known as octahydro-1H-pyrrolo[3,4-c]pyridine. nih.gov The saturation of the rings introduces conformational flexibility and specific stereochemical properties that are crucial for molecular recognition by biological targets.

Table 1: Isomeric Forms of Pyrrolopyridines

Isomer Name Alternative Name
Pyrrolo[2,3-b]pyridine 7-Azaindole
Pyrrolo[2,3-c]pyridine 5-Azaizoindole
Pyrrolo[3,2-b]pyridine 4-Azaindole
Pyrrolo[3,2-c]pyridine 6-Azaizoindole
Pyrrolo[3,4-b]pyridine 6-Azaindole
Pyrrolo[3,4-c]pyridine 2,5-Diazaindene

This table is generated based on the isomeric structures of pyrrolopyridines. nih.govresearchgate.net

The Significance of the Octahydro 1h Pyrrolo 3,4 C Pyridine Core in Organic and Medicinal Chemistry Research

The octahydro-1H-pyrrolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. nih.govnih.gov Its rigid, yet three-dimensional, structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The two nitrogen atoms within the scaffold can act as hydrogen bond donors or acceptors, further enhancing its binding capabilities. guidechem.com

Derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antiviral, and anticancer properties. nih.govbohrium.com For instance, certain derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov Others have shown potential as kinase inhibitors for cancer therapy and as agents for treating diseases of the central nervous and immune systems. nih.govnih.gov The versatility of this scaffold allows medicinal chemists to synthesize a wide array of analogues in the pursuit of novel therapeutics. nih.gov

Table 2: Exemplary Derivatives of the Pyrrolo[3,4-c]pyridine Scaffold and Their Biological Activities

Derivative Class Biological Target/Activity Reference
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Analgesic and sedative bohrium.com
Pyrrolo[3,4-c]pyridine-based compounds HIV-1 integrase inhibitors nih.gov
4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Antidiabetic mdpi.com
Pyrrolo[3,4-c]pyridine derivatives Antimycobacterial (InhA inhibitors) mdpi.com
Pyrrolopyridine-pyridone analogues Met kinase inhibitors (Anticancer) nih.gov

This table showcases the diverse biological activities of various derivatives based on the pyrrolo[3,4-c]pyridine scaffold.

The Historical Development and Research Trajectory of Octahydro 1h Pyrrolo 3,4 C Pyridine Derivatives

Stereoselective Synthesis Pathways to this compound

The control of stereochemistry is paramount in the synthesis of this compound, as the biological activity of its derivatives is often highly dependent on the specific stereoisomer. Various methods have been developed to achieve high levels of stereoselectivity, including the use of chiral auxiliaries, enzymatic resolutions, and catalytic hydrogenations.

Chiral Auxiliary-Mediated Asymmetric Reductions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.govresearchgate.net After the desired stereochemistry has been established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral building blocks for complex molecules. researchgate.net

In the context of pyrrolo[3,4-c]pyridine synthesis, chiral auxiliaries can be used to control the stereochemical outcome of reduction reactions. For instance, the use of chiral oxazolidinones, often referred to as Evans' auxiliaries, has been a cornerstone in asymmetric synthesis. nih.govresearchgate.net These auxiliaries can be attached to a precursor molecule, such as an α,β-unsaturated carboximide, to direct a subsequent hydride reduction and protonation sequence, thereby establishing the desired stereocenters. nih.gov The selection of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. researchgate.net A notable example involves the use of naproxen (B1676952) as a chiral auxiliary in a novel synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate for the antibiotic moxifloxacin. asianpubs.org This method also allows for the recovery and reuse of the chiral auxiliary, adding to its efficiency. asianpubs.org

Enzymatic Resolution for Enantiomerically Enriched this compound Precursors

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereospecificity of enzymes, such as lipases or esterases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. This allows for the isolation of enantiomerically enriched precursors.

A patented method for the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine employs enzymatic hydrolysis for optical resolution. google.com In this process, a racemic mixture of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate is treated with a lipase (B570770), such as Candida antarctica lipase B (CALB). google.com The enzyme selectively hydrolyzes one enantiomer, allowing for the separation and subsequent conversion of the desired (2S,3R)-enantiomer into the target octahydropyrrolopyridine with high optical purity. google.com

Catalytic Hydrogenation for Selective Ring Saturation and Chirality Control

Catalytic hydrogenation is a widely used method for the reduction of unsaturated bonds and can be a key step in the synthesis of saturated heterocyclic systems like this compound. The choice of catalyst, solvent, and reaction conditions can significantly influence both the degree of saturation and the stereochemical outcome.

For instance, the hydrogenation of a 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione precursor can be controlled to yield the desired chirality in the final octahydropyrrolopyridine framework. asianpubs.org In a specific example, the hydrogenation of an intermediate over a 10% Palladium on carbon (Pd/C) catalyst at elevated temperature and pressure leads to the formation of the desired saturated ring system. google.com The stereoselectivity of the hydrogenation can be influenced by the substrate's existing stereocenters or by the use of chiral catalysts. nih.gov Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been shown to produce chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with high enantiomeric excess. acs.org Such methodologies highlight the potential for catalytic hydrogenation to not only achieve ring saturation but also to establish critical stereocenters with high fidelity.

Development of Novel Stereoselective Reduction Procedures for Pyrrolo[3,4-c]pyridine Derivatives

The demand for efficient and highly selective synthetic routes continues to drive the development of new reduction methods. Research in this area focuses on discovering novel reagents and catalytic systems that can provide improved stereoselectivity, milder reaction conditions, and broader substrate scope.

One innovative approach involves the use of samarium diiodide (SmI2) in the presence of water for the reduction of pyridine (B92270) rings to piperidines under mild conditions. clockss.org While not directly applied to this compound in the cited literature, this method demonstrates a powerful and convenient alternative to traditional hydrogenation for the reduction of pyridine-containing heterocycles. clockss.org Further exploration of such novel reduction systems could lead to more efficient syntheses of complex pyrrolopyridine derivatives.

Total Synthesis Approaches to the this compound Framework

Convergent and Linear Synthetic Strategies from Acyclic Precursors

A different approach to a related pyrrolopyridine system, the 1H-pyrrolo[3,2-c]pyridine scaffold, demonstrates a multi-step linear synthesis starting from commercially available 2-bromo-5-methylpyridine. nih.gov This synthesis involves a sequence of nitration, functionalization, and cyclization reactions to construct the final heterocyclic system. nih.gov

The choice between these strategies depends on the specific target molecule, the availability of starting materials, and the complexity of the required transformations. For a molecule like this compound, a convergent approach that allows for the independent construction of the pyrrolidine (B122466) and piperidine (B6355638) ring precursors followed by their fusion would likely be a more efficient strategy.

Functionalization at Nitrogen Atoms of the this compound Ring System

The presence of two secondary amine groups in the this compound ring system makes the nitrogen atoms primary sites for a variety of chemical modifications. These functionalizations are crucial for modulating the compound's physicochemical properties and biological activities.

Alkylation and Acylation Reactions for N-Substituted Derivatives

N-alkylation and N-acylation are fundamental reactions for derivatizing the this compound core. These reactions introduce alkyl or acyl groups onto one or both nitrogen atoms, leading to a diverse array of substituted analogs.

Alkylation Reactions: The secondary amine groups can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. The choice of reaction conditions, including the solvent and base, can influence the degree and regioselectivity of alkylation. For instance, the use of a large excess of the alkylating agent can lead to di-alkylation.

Acylation Reactions: Acylation of the nitrogen atoms is typically achieved using acylating agents like acid chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives are generally more stable and less basic than their parent amine. The Friedel-Crafts acylation, a classic C-C bond-forming reaction, can also be adapted for N-acylation under specific conditions. masterorganicchemistry.com

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl IodideN-Methylated derivative
Acid ChlorideAcetyl ChlorideN-Acetylated derivative
Acid AnhydrideAcetic AnhydrideN-Acetylated derivative

Nucleophilic Substitution Reactions Involving Nitrogen Lone Pairs

The lone pairs of electrons on the nitrogen atoms of this compound render them nucleophilic. This property allows the molecule to participate in various nucleophilic substitution reactions, where it can displace a leaving group on an electrophilic substrate.

Pyridines, and by extension their saturated derivatives, can react with nucleophiles at positions 2 and 4 through an addition-elimination mechanism, especially when a good leaving group is present. quimicaorganica.orgyoutube.com The nitrogen atoms in the octahydro-pyrrolo[3,4-c]pyridine scaffold can act as nucleophiles, attacking electrophilic centers to form new carbon-nitrogen bonds. The reactivity can be influenced by the steric and electronic environment around the nitrogen atoms.

Oxidation Reactions Leading to N-Oxides and Related Species

The nitrogen atoms of the this compound ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring system and can serve as a strategic step in multi-step syntheses.

The oxidation of pyridine and its derivatives to the corresponding N-oxides is a well-established reaction, often carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. wikipedia.orgbme.huarkat-usa.org These N-oxides are versatile intermediates; for example, they can facilitate electrophilic substitution at the 2- and 4-positions of the pyridine ring, after which the oxygen can be removed. wikipedia.org The N-O bond in pyridine N-oxides has a length of approximately 1.34 Å. wikipedia.org

Oxidizing AgentTypical ConditionsProduct
m-Chloroperoxybenzoic acid (m-CPBA)DichloromethaneN-oxide
Hydrogen Peroxide / Acetic Acid70-80 °CN-oxide
Methyltrioxorhenium (MTO) / H₂O₂CatalyticN-oxide arkat-usa.org

Transformations of the Carbocyclic and Heterocyclic Rings

Beyond functionalization at the nitrogen atoms, the bicyclic core of this compound can undergo significant structural modifications, including cyclization and ring-opening reactions. These transformations provide access to novel and complex molecular architectures.

Controlled Cyclization Reactions to Form Fused Heterocycles Based on this compound

The this compound framework can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Through controlled cyclization reactions, additional rings can be annulated onto the existing scaffold.

One strategy involves the reaction with dicarbonyl compounds. For instance, reacting this compound with a β-ketoester like ethyl acetoacetate (B1235776) under acidic conditions can lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives. The mechanism involves sequential nucleophilic attacks and a final dehydration step. Intramolecular Diels-Alder reactions of appropriately substituted oxazole (B20620) precursors have also been utilized to construct the 1H-pyrrolo[3,4-c]pyridin-1-one skeleton. clockss.org

Selective Ring-Opening Reactions for Linear Diamine Precursors

Under specific conditions, the bicyclic ring system of this compound can be selectively opened to generate linear diamine precursors. These precursors can be valuable intermediates for the synthesis of other target molecules. While specific examples for the direct ring-opening of the parent this compound are not extensively detailed in the provided context, the general principles of heterocyclic ring-opening can be applied. Such reactions often involve reductive cleavage or other ring-scission methodologies, which would depend on the specific substitution pattern of the starting material.

Reductive Modifications and Saturation Control within the Bicyclic System

The "octahydro-" prefix in the compound's name signifies a fully saturated bicyclic system. This saturation is typically achieved during synthesis by the complete reduction of an aromatic or partially unsaturated pyrrolo[3,4-c]pyridine precursor. Control over the degree of saturation is crucial and is accomplished through catalytic hydrogenation.

The hydrogenation of the pyridine ring within the pyrrolopyridine nucleus is a key transformation. This reduction is generally carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. The choice of catalyst, solvent, temperature, and pressure are critical parameters that determine the efficiency and selectivity of the reduction. Common catalysts for pyridine hydrogenation include palladium, platinum, rhodium, and ruthenium, often supported on carbon (Pd/C, Pt/C, Rh/C). nih.govresearchgate.net For instance, the hydrogenation of related pyridine-containing heterocycles has been effectively achieved using catalysts like Pd/C under hydrogen pressure, sometimes in acidic media like acetic acid to activate the ring towards reduction.

Electrocatalytic hydrogenation represents a modern alternative to traditional methods that often require high pressures and temperatures, offering a pathway to pyridine reduction under milder conditions. nih.gov Another emerging strategy is transfer hydrogenation, which utilizes a hydrogen donor molecule, such as ethanol (B145695) or formic acid, in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes), avoiding the need for pressurized hydrogen gas. rsc.org

The stereochemistry of the final octahydro- product is often determined by the substrate and the catalytic system employed. In the synthesis of related chiral bicyclic amines, specific catalysts like Pearlman's catalyst (Pd(OH)₂/C) have been used to achieve quantitative yields in hydrogenation without causing racemization of existing chiral centers.

Table 1: Catalytic Systems for the Reduction of Pyridine Moieties

Catalyst System Hydrogen Source Typical Conditions Notes
Palladium on Carbon (Pd/C) H₂ Gas 20-70 bar H₂, 50-70°C A standard, widely used catalyst for pyridine reduction. researchgate.net
Rhodium on Carbon (Rh/C) H₂ Gas Elevated temperature and pressure Effective for complete saturation of the aromatic ring. nih.gov
Iridium Complexes Ethanol Elevated temperature Used in transfer hydrogenation, avoiding pressurized H₂. rsc.org

Diversification and Scaffold Decoration of Octahydropyrrolo[3,4-c]pyridine Derivatives

The two secondary amine nitrogens in the this compound scaffold are the primary points for chemical diversification. These sites can undergo a wide range of reactions, including alkylation, acylation, sulfonylation, and carbamoylation, to install a vast array of functional groups and build molecular complexity. This "scaffold decoration" is a fundamental strategy in medicinal chemistry to modulate biological activity, solubility, and other drug-like properties.

The direct formation of a Schiff base (an imine) from this compound is not chemically feasible, as Schiff base condensation requires a primary amine and a carbonyl compound (aldehyde or ketone). The target molecule contains only secondary amines.

To generate Schiff base analogs, the this compound scaffold must first be derivatized to introduce a primary amine or a carbonyl functionality. A plausible, albeit unattested in direct literature for this specific scaffold, synthetic route could involve:

Introduction of a Primary Amine: One of the secondary nitrogens could be N-alkylated using a reagent containing a protected primary amine, such as 2-(2-bromoethyl)-1,3-dioxolane.

Deprotection: Subsequent acidic hydrolysis of the dioxolane (an acetal) would unveil an aldehyde functionality.

Intramolecular Condensation (if applicable) or Reaction with an external amine: Alternatively, alkylation with a phthalimide-protected alkyl halide, followed by hydrazinolysis (the Gabriel synthesis), would yield a derivative with a primary aminoalkyl side chain. This primary amine could then be reacted with an aldehyde or ketone to form the desired Schiff base.

While the synthesis of Schiff bases from the direct this compound scaffold is not a common derivatization strategy, the principles of functional group interconversion would allow for the creation of precursors suitable for such transformations.

The functionalization of the nitrogen atoms is the most common strategy for diversifying the this compound core. These modifications are instrumental in exploring structure-activity relationships (SAR) for various biological targets. A wide range of derivatives can be synthesized through standard amine chemistry. mdpi.comresearchgate.net

N-Alkylation: This reaction introduces alkyl or arylalkyl groups onto the nitrogen atoms. It is typically achieved by reacting the amine with an alkyl halide (e.g., benzyl (B1604629) bromide) or through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: The formation of amides is a robust and frequently used reaction. It involves treating the amine with an acyl chloride, acid anhydride, or by coupling with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This introduces a carbonyl group adjacent to the nitrogen, which can act as a hydrogen bond acceptor and significantly alters the electronic properties of the amine. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This functional group is a common bioisostere for amides and can also serve as a key hydrogen-bonding feature. researchgate.net

Urea and Carbamate Formation: Ureas can be formed by reacting the amine with an isocyanate. Carbamates are synthesized by reacting the amine with a chloroformate (e.g., phenyl chloroformate) or by other methods, introducing an oxycarbonyl linkage that can modulate the compound's properties. researchgate.net

These derivatization reactions allow for the systematic modification of the scaffold's size, polarity, and hydrogen bonding capacity, which is essential for optimizing its interaction with biological macromolecules.

Table 2: Common Derivatization Reactions for the this compound Scaffold

Reaction Type Reagents/Conditions Functional Group Introduced
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃) Alkyl, Benzyl, etc.
N-Acylation Acyl chloride or Acid anhydride, Base Acyl (Amide)
Amide Coupling Carboxylic acid, Coupling agents (HATU, EDC) Acyl (Amide)
N-Sulfonylation Sulfonyl chloride, Base Sulfonyl (Sulfonamide)
Urea Formation Isocyanate Carbamoyl (Urea)

Stereochemical Features and Conformational Landscape of Octahydro 1h Pyrrolo 3,4 C Pyridine

Analysis of Stereoisomers and Chiral Centers in the Octahydro-1H-pyrrolo[3,4-c]pyridine Core

The core structure of this compound, systematically named 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine, possesses two chiral centers at the bridgehead carbon atoms, C3a and C7a. nih.gov These stereocenters arise at the points of fusion between the pyrrolidine (B122466) and piperidine (B6355638) rings. The presence of two distinct chiral centers means that the molecule can exist as multiple stereoisomers.

According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers are possible for this compound (2² = 4). youtube.com These stereoisomers can be classified based on the relative orientation of the hydrogen atoms (or substituents) at the C3a and C7a positions.

Cis Isomers : In the cis-fused isomers, the hydrogen atoms on the bridgehead carbons are on the same side of the ring system. This configuration results in a pair of enantiomers: (3aR, 7aR) and (3aS, 7aS). These two molecules are non-superimposable mirror images of each other. The synonym "cis-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine" is noted in chemical databases, indicating the relevance of this particular configuration. nih.gov

Trans Isomers : In the trans-fused isomers, the hydrogen atoms at the bridgehead are on opposite sides of the ring system. This arrangement gives rise to the (3aR, 7aS) and (3aS, 7aR) configurations. In many symmetrical bicyclic systems, this trans arrangement can lead to a meso compound if a plane of symmetry exists. However, due to the inherent asymmetry of the pyrrolidine-piperidine fusion, the (3aR, 7aS) and (3aS, 7aR) isomers are typically distinct and enantiomeric.

The relationship between these stereoisomers is critical, as enantiomers possess identical physical properties except for the direction in which they rotate plane-polarized light, while diastereomers (e.g., a cis isomer compared to a trans isomer) have different physical and chemical properties. libretexts.org

Table 1: Stereoisomers of this compound

Configuration (at C3a, C7a)Isomer TypeRelationship
(3aR, 7aR)CisEnantiomer of (3aS, 7aS)
(3aS, 7aS)CisEnantiomer of (3aR, 7aR)
(3aR, 7aS)TransEnantiomer of (3aS, 7aR) (Diastereomer of cis isomers)
(3aS, 7aR)TransEnantiomer of (3aR, 7aS) (Diastereomer of cis isomers)

Conformational Analysis of the Fused Pyrrolidine-Piperidine Ring System

The conformational landscape of this compound is governed by the inherent preferences of its constituent rings and the constraints imposed by their fusion. The six-membered piperidine ring strongly prefers a stable chair conformation to minimize torsional and steric strain. libretexts.orgslideshare.net The five-membered pyrrolidine ring is more flexible, typically adopting puckered envelope or twist (half-chair) conformations to relieve eclipsing interactions. beilstein-journals.org

The fusion of these two rings significantly impacts their conformational freedom. csbsju.edu

Trans-fused Conformation : A trans-fusion, analogous to trans-decalin, locks the two rings into a rigid, relatively flat conformation. libretexts.orgresearchgate.net In this state, a ring flip of the piperidine chair is not possible without breaking covalent bonds. This conformational locking results in a highly stable but inflexible structure.

Cis-fused Conformation : The cis-fused isomer is more flexible and can undergo conformational inversion, similar to cis-decalin. csbsju.eduresearchgate.net In this process, the entire bicyclic system can flip between two alternative chair-envelope/twist conformations. These conformers are not identical in energy and the equilibrium will favor the more stable state, which minimizes steric interactions.

Computational studies on related fused heterocyclic systems are essential for determining the relative energies of these different conformations and identifying the most stable three-dimensional structures.

Impact of Stereochemistry on Intermolecular Interactions and Crystal Packing in this compound Derivatives

The specific stereochemistry of an this compound derivative is a critical determinant of its solid-state properties, including its crystal packing and the nature of its intermolecular interactions. Molecules with different shapes, such as diastereomers (cis vs. trans), will pack in a crystal lattice with varying efficiency, leading to differences in melting points, densities, and solubilities. beilstein-journals.org

The spatial arrangement of the two nitrogen atoms and their attached hydrogen atoms is dictated by the stereochemistry (cis or trans) and the resulting conformation. This orientation, in turn, governs how molecules interact with their neighbors in the crystal. A specific stereoisomer might orient its hydrogen bond donor and acceptor groups in a way that promotes a highly stable, tightly packed crystal structure, while a different isomer may not.

For example, studies on derivatives such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are used to investigate potential analgesic properties, demonstrate that modifications to the core structure influence biological activity. nih.gov While these studies focus on bioactivity, the underlying principle that structure dictates function extends to intermolecular interactions. The three-dimensional shape of each stereoisomer presents a unique surface for van der Waals forces and, more importantly, for directional hydrogen bonding, which ultimately defines the macroscopic properties of the crystalline material.

Hydrogen Bonding Networks in Crystalline this compound Structures

The this compound scaffold contains two secondary amine groups, each of which can function as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). This dual capability allows for the formation of extensive and robust hydrogen bonding networks in the solid state.

The geometry of these networks is directly influenced by the molecule's stereochemistry:

In a cis-fused isomer , the N-H bonds of the two rings may be oriented in a way that facilitates the formation of intramolecular hydrogen bonds or, more commonly, intermolecular chains or sheets with a specific repeating pattern.

In a trans-fused isomer , the rigid conformation places the N-H groups in fixed positions, which can lead to highly ordered and predictable intermolecular hydrogen bonding patterns.

Analysis of related heterocyclic crystalline structures, such as pyrazolo[3,4-b]pyridine derivatives, reveals a variety of possible hydrogen-bonded assemblies, including simple chains, chains of rings, and complex sheet structures. nih.gov These interactions often involve C-H···O or C-H···N hydrogen bonds in addition to the stronger N-H···N bonds. In the case of this compound, one would expect the dominant interactions to be N-H···N bonds, potentially linking molecules into one-dimensional chains or two-dimensional sheets, thereby stabilizing the crystal lattice. The precise topology of this network would be a direct consequence of the specific stereoisomer being crystallized.

Advanced Spectroscopic and Structural Characterization of Octahydro 1h Pyrrolo 3,4 C Pyridine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of Octahydro-1H-pyrrolo[3,4-c]pyridine in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete map of the molecule's proton and carbon environments, as well as their connectivity, can be established.

The ¹H NMR spectrum of this compound provides crucial information about the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The saturated nature of the bicyclic system results in a complex spectrum, typically in the upfield region (1.5-3.5 ppm). The protons attached to carbons adjacent to the nitrogen atoms are expected to be deshielded and thus appear at a lower field compared to other methylene (B1212753) protons. The presence of stereoisomers, such as cis and trans fused rings, can lead to the appearance of multiple sets of signals. For instance, in derivatives of this compound, the protons on the pyrrolidine (B122466) and piperidine (B6355638) rings exhibit complex splitting patterns due to geminal and vicinal couplings.

Table 1: Representative ¹H NMR Spectral Data for the this compound Core Structure (Note: Chemical shifts (δ) are reported in ppm relative to a standard reference. Coupling constants (J) are in Hertz. The data presented here are representative and can vary based on solvent and specific stereoisomer.)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1, H-3 (Pyrrolidine CH₂)2.80 - 3.20m-
H-3a, H-7a (Bridgehead CH)2.40 - 2.70m-
H-4, H-6 (Piperidine CH₂)2.90 - 3.30m-
H-7 (Piperidine CH₂)1.60 - 1.90m-
NH (Pyrrolidine & Piperidine)1.50 - 2.50br s-

The ¹³C NMR spectrum provides a definitive count of the number of non-equivalent carbon atoms in the molecule, confirming the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Carbons bonded to nitrogen atoms will resonate at a lower field (typically 40-60 ppm) compared to other aliphatic carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.

Table 2: Representative ¹³C NMR Spectral Data for the this compound Core Structure (Note: Chemical shifts (δ) are reported in ppm relative to a standard reference. The data presented here are representative and can vary based on solvent and specific stereoisomer.)

Carbon Assignment Chemical Shift (δ, ppm)
C-1, C-3 (Pyrrolidine CH₂)45.0 - 55.0
C-3a, C-7a (Bridgehead CH)35.0 - 45.0
C-4, C-6 (Piperidine CH₂)48.0 - 58.0
C-7 (Piperidine CH₂)25.0 - 35.0

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the complete bonding network and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is critical for identifying the connectivity across the nitrogen atoms and the bridgehead carbons, thus confirming the fused ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry of the ring fusion (cis or trans) and the relative orientation of substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

N-H Stretching: A broad absorption in the region of 3200-3500 cm⁻¹ in the FT-IR spectrum is characteristic of the N-H stretching vibrations of the secondary amine groups.

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the saturated ring system.

C-N Stretching: The C-N stretching vibrations typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups give rise to absorptions in the 1400-1480 cm⁻¹ region.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which is useful for identification and quality control.

Table 3: Typical Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Technique
N-H Stretch3200 - 3500FT-IR
C-H Stretch (aliphatic)2850 - 3000FT-IR, Raman
CH₂ Scissoring1400 - 1480FT-IR, Raman
C-N Stretch1000 - 1300FT-IR, Raman

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and to deduce its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak (M⁺) for this compound is expected at an m/z corresponding to its exact mass (C₇H₁₄N₂). Common fragmentation pathways for such bicyclic amines involve the cleavage of the rings, often initiated by the loss of a proton or a small neutral molecule, leading to stable carbocations or radical cations. The fragmentation pattern can help to confirm the connectivity of the two rings.

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M+H]⁺127.1235Protonated Molecular Ion
[M]⁺126.1157Molecular Ion
Fragment IonsVariousResulting from ring cleavage

Chiral Chromatography (HPLC, UPLC) for Enantiomeric Purity Assessment and Separation

This compound possesses chiral centers at the bridgehead carbons (3a and 7a), meaning it can exist as enantiomers and diastereomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with chiral stationary phases (CSPs), is the primary method for separating and quantifying these stereoisomers. The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. This analysis is crucial for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample, which is of paramount importance in pharmaceutical development where different stereoisomers can exhibit distinct pharmacological activities.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

Following extensive and targeted searches of chemical and crystallographic literature, it has been determined that there are no publicly available, peer-reviewed scientific publications that report the single-crystal X-ray diffraction data for the parent compound This compound .

This includes searches of major chemical databases, such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as prominent journals in the fields of chemistry and crystallography. While research exists on derivatives and isomers of the pyrrolo[3,4-c]pyridine scaffold, the specific crystallographic parameters—such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles—for the unsubstituted this compound have not been reported.

Therefore, it is not possible to provide the detailed research findings, data tables, and conformational insights for this specific compound as requested in the article outline. The generation of scientifically accurate content for this section is contingent upon the future publication of its crystal structure.

Theoretical and Computational Chemistry Studies on Octahydro 1h Pyrrolo 3,4 C Pyridine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the properties of a molecule. For Octahydro-1H-pyrrolo[3,4-c]pyridine, these calculations provide insights into its geometry, electronic distribution, and inherent stability. Methods like Density Functional Theory (DFT) are commonly employed to determine optimized molecular structures, bond lengths, and bond angles.

These calculations also yield key electronic descriptors that help in understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule is more likely to be reactive. Other computed properties, such as the molecular weight and polar surface area, offer foundational data for further computational studies. nih.gov

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC7H14N2PubChem nih.gov
Molecular Weight126.20 g/molPubChem nih.gov
Topological Polar Surface Area24.1 ŲPubChem nih.gov
Complexity103PubChem nih.gov
XLogP3-AA-0.2PubChem nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has multiple stereoisomers and can adopt various conformations, MD simulations are invaluable for exploring its dynamic behavior. vulcanchem.com

An MD simulation begins with an initial structure, often obtained from quantum chemical calculations, and applies a force field to calculate the forces between atoms and their subsequent motions. mdpi.com These simulations, typically running for nanoseconds to microseconds, generate trajectories that map the molecule's conformational landscape. mdpi.com Analysis of these trajectories can reveal:

Preferred Conformations: Identifying the most stable, low-energy shapes the molecule adopts.

Conformational Transitions: Understanding the energy barriers and pathways for switching between different conformations.

Solvent Effects: Simulating the molecule in an aqueous environment to see how interactions with water molecules influence its shape and dynamics.

For scaffolds used in drug design, MD simulations can provide insights into how the molecule behaves in a relevant environment, such as near a lipid membrane, by observing its orientation and interactions. nih.gov

Table 2: Typical Parameters in a Molecular Dynamics Simulation Setup

ParameterTypical Value/SettingPurpose
Force FieldAMBER, OPLS, GROMOSDefines the potential energy function of the system. mdpi.com
Simulation Time100 ns - 1 µsDuration of the simulation to sample conformational space. mdpi.com
Solvent ModelTIP3P, SPC/EExplicitly models the surrounding water molecules.
Temperature300 KSimulates physiological temperature conditions.
Pressure1 barSimulates atmospheric pressure conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions are a powerful tool for structure verification and interpretation of experimental results. For instance, after synthesizing a new derivative of a pyrrolo-pyridine scaffold, its structure can be confirmed by comparing experimentally measured spectra with computationally predicted ones. mdpi.com

DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often improved by using specific computational protocols and by calculating the shifts relative to a standard reference compound, like tetramethylsilane (B1202638) (TMS). Similarly, vibrational frequencies from IR spectroscopy can be computed, which correspond to the stretching and bending modes of the molecule's bonds. mdpi.com Discrepancies between predicted and experimental spectra can point to incorrect structural assignments or suggest the presence of unexpected molecular interactions.

Computational Investigation of Reaction Mechanisms and Transition State Structures in this compound Synthesis

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and yield. Computational chemistry allows for the detailed investigation of reaction pathways for the synthesis of molecules like this compound. The synthesis of related bicyclic structures often involves steps like cyclization and reduction. vulcanchem.comgoogle.com

Using quantum chemical methods, researchers can model the entire reaction coordinate. This involves:

Locating Reactants and Products: Optimizing the geometry of the starting materials and the final products.

Identifying Transition States (TS): Finding the highest energy structure along the reaction pathway that connects reactants and products. The energy of the TS determines the activation energy and thus the rate of the reaction.

Calculating Reaction Energetics: Determining the change in enthalpy and Gibbs free energy for the reaction to predict its feasibility and spontaneity.

For example, in a reduction step using a hydride reagent like LiAlH₄, computations could model the approach of the reagent to the substrate and map the energetic profile of the hydride transfer, providing a level of detail that is inaccessible through experimental means alone. vulcanchem.com

Ligand-Target Interaction Modeling for Structure-Activity Relationship Prediction

While avoiding specific biological outcomes, it is important to note that computational modeling is a cornerstone of modern medicinal chemistry for understanding how a ligand might interact with a target protein. nih.gov For a scaffold like this compound, these methods can predict the key structural features required for binding affinity.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target. nih.gov This method scores different poses based on factors like electrostatic interactions and hydrogen bonding. ijpsonline.com

Following docking, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.gov These models use calculated molecular descriptors (e.g., steric, electronic, hydrophobic properties) to predict the activity of new, unsynthesized analogs. nih.govijpsonline.com This predictive capability helps prioritize which derivatives of the this compound scaffold should be synthesized for further investigation.

Octahydro 1h Pyrrolo 3,4 C Pyridine As a Molecular Scaffold and Synthetic Synthon

Utilization of Octahydro-1H-pyrrolo[3,4-c]pyridine as a Key Intermediate in Complex Heterocyclic Synthesis

The this compound core, particularly in its oxidized forms like the 1,3-dione or 1,3,6-trione, is a pivotal intermediate for assembling more complex polycyclic and substituted heterocyclic systems. Its inherent structural features allow for functionalization at multiple points, enabling the construction of novel compounds with significant biological potential.

Researchers have successfully used the pyrrolo[3,4-c]pyridine scaffold to develop new inhibitors for challenging biological targets. For instance, a series of novel HIV-1 integrase (IN) inhibitors were developed based on this framework. mdpi.com Scientists synthesized tricyclic compounds by condensing an N-benzyl-7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione nucleus with rings of varying sizes (five to eight members). mdpi.com These compounds demonstrated low micromolar inhibitory activity and, importantly, were less susceptible to resistance caused by common mutations in the integrase enzyme. mdpi.com Further work led to the creation of bicyclic derivatives, such as 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-triones, which also showed inhibitory potency in the low micromolar range. mdpi.com

The synthesis of these complex molecules often involves a stepwise approach. For the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a critical intermediate for the antibiotic Moxifloxacin, the synthesis starts with pyridine-2,3-dicarboxylic acid anhydride. google.com This is reacted with benzylamine, followed by reduction of the pyridine (B92270) ring and then the amide groups, and finally, optical resolution and debenzylation. google.com A similar strategic approach, starting from appropriately substituted pyridines or pyrroles, allows for the construction of the this compound core as a key step in the synthesis of novel, complex heterocyclic structures.

Construction of Diverse Chemical Libraries Based on the Pyrrolo[3,4-c]pyridine Framework

The development of small molecule libraries is a cornerstone of modern drug discovery, allowing for the screening of thousands of compounds against biological targets. The this compound scaffold is an excellent starting point for creating such libraries due to its drug-like properties and multiple points for diversification.

A prime example of this approach is the extensive work on derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which has yielded a large and diverse library of compounds with potential analgesic and sedative properties. mdpi.comnih.gov By systematically modifying three key sections of the molecule—the alkoxy substituent on the pyridine ring, the length and nature of the alkyl linker, and the substituents on a terminal aryl group—researchers have built a comprehensive collection of analogs. nih.gov This systematic variation allows for a thorough exploration of the chemical space around the core scaffold.

The general strategy for constructing such libraries is exemplified by work on the related octahydropyrano[3,4-c]pyridine scaffold. nih.govresearchgate.net In that case, an enantiomerically pure core was synthesized on a large scale from a naturally occurring starting material. nih.govresearchgate.net This core was then subjected to a variety of reactions to introduce diverse functional groups, creating a library of novel compounds. nih.govresearchgate.net This "scaffold-based" approach ensures that the resulting library has significant structural diversity while maintaining the desirable core geometry of the parent molecule.

Strategies for Diversity-Oriented Synthesis Using the this compound Core

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate structurally complex and diverse small molecules from a common starting material. nih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wide range of chemical space. The this compound core is an ideal substrate for DOS due to its multiple reactive sites.

A general DOS strategy involving a related pyrrolo[3,2-d]pyrimidine scaffold illustrates how this can be applied. nih.gov Starting with a functionalized proline derivative, elements of diversity were introduced in a stepwise manner. nih.gov First, different amines were used to form an aminopyrrole, and then various isocyanates were reacted to create a library of ureas. Finally, a cyclization step yielded a diverse set of pyrrolo[3,2-d]pyrimidines. nih.gov

Applying this logic to the this compound scaffold, one could envision several strategies:

Appendage Diversity: The two nitrogen atoms of the octahydro-pyrrolo[3,4-c]pyridine core are key points for introducing a wide variety of substituents using techniques like acylation, alkylation, and reductive amination. This allows for the exploration of how different functional groups attached to the core affect molecular properties.

Stereochemical Diversity: The scaffold possesses multiple chiral centers. By controlling the stereochemistry during synthesis, it is possible to generate all possible stereoisomers, which often have distinct biological activities.

Scaffold Diversity: The core itself can be modified. For example, ring-opening or ring-expansion reactions could be employed to transform the initial scaffold into related but distinct heterocyclic systems, further increasing the diversity of the resulting library.

Structure-Activity Relationship (SAR) Studies via Systematic Scaffold Modification

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent drug candidate. By making systematic changes to a molecule's structure and observing the effect on its biological activity, researchers can identify the key features required for function. The pyrrolo[3,4-c]pyridine scaffold has been the subject of extensive SAR studies, particularly for its analgesic and sedative effects. nih.gov

In a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives designed as analgesics, the linker connecting the core scaffold to a terminal arylamine group plays a critical role in determining potency. nih.gov

Initial research identified that derivatives with a 2-hydroxypropyl linker were the most active. nih.gov To further investigate this, studies were conducted to evaluate the effect of shorter alkyl chains, specifically N-methylene and N-ethylene linkers. nih.gov These studies help to define the optimal distance and flexibility required for the molecule to interact effectively with its biological target. A separate analysis of the alkyl linkage between the cyclic imide ring and the basic center of the amino residue is crucial, with a significant influence of this structural element on analgesic potency being noted. nih.gov

Table 1: Effect of Linker Modification on Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Linker TypeRelative Analgesic ActivityReference
2-HydroxypropylMost Active nih.gov
PropylActive nih.gov
N-EthyleneStudied for comparison nih.gov
N-MethyleneStudied for comparison nih.gov

This table provides a qualitative summary of findings from referenced studies.

The type and position of substituents on both the pyridine ring of the core and the terminal aryl group have a profound impact on the biological activity of pyrrolo[3,4-c]pyridine derivatives. nih.govmdpi.com

For derivatives with analgesic properties, several key SAR trends have been established:

Pyridine Ring Substituents: The nature of the alkoxy group at the 4-position of the pyridine ring significantly influences analgesic potency. Methoxy homologs have consistently been found to be more active than their corresponding ethoxy analogs. nih.gov

Terminal Phenyl Ring Substituents: When the linker is attached to a phenylpiperazine moiety, the substitution pattern on the phenyl ring is critical. Unsubstituted phenyl rings generally lead to the most active compounds. The potency tends to decrease with the addition of other groups, following the general trend: H > OCH₃ ≥ CF₃ > Cl/F. nih.gov

Table 2: Influence of Substituents on Analgesic Potency of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Modification SiteSubstituentEffect on Analgesic PotencyReference
Pyridine Ring (Position 4) Methoxy (-OCH₃)More Potent nih.gov
Ethoxy (-OCH₂CH₃)Less Potent nih.gov
Terminal Phenyl Ring Unsubstituted (-H)Most Potent nih.gov
Methoxy (-OCH₃)Less Potent than -H nih.gov
Trifluoromethyl (-CF₃)Less Potent than -H nih.gov
Chloro (-Cl) / Fluoro (-F)Least Potent nih.gov

This table summarizes the general trends observed in structure-activity relationship studies.

Application in Multicomponent Reactions for Efficient Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in modern organic synthesis. nih.gov They allow for the rapid construction of complex molecules with high atom economy, making them ideal for generating chemical libraries. While not typically used with the pre-formed this compound as a starting material, MCRs offer a powerful strategy for the de novo synthesis of the pyrrolo[3,4-c]pyridine scaffold itself.

For example, a one-pot cascade process involving an Ugi three-component reaction (U-3CR) coupled with a sequence of aza-Diels-Alder, N-acylation, decarboxylation, and dehydration has been used to synthesize a library of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, an isomeric relative. This demonstrates the power of MCRs to assemble the core bicyclic structure from simple, acyclic precursors in a single, efficient operation.

More recently, a catalyst-free, three-component reaction of diketene, isatin, and primary amines in ethanol (B145695) has been developed for the green synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. This approach highlights the advantages of MCRs, such as operational simplicity, mild conditions, and excellent yields, providing a sustainable strategy for accessing complex N-containing heterocycles. Such methods are invaluable for rapidly producing a diverse range of compounds built around the pyrrolo[3,4-c]pyridine framework for screening and further development.

Future Directions in Octahydro 1h Pyrrolo 3,4 C Pyridine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future efforts in the synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridine and its derivatives will increasingly prioritize green chemistry principles to enhance efficiency and sustainability. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. The development of more environmentally benign and atom-economical routes is a critical area of ongoing research.

Key strategies for achieving this include the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov Furthermore, the exploration of reusable catalysts, such as β-cyclodextrin and metal-organic frameworks (MOFs) like IRMOF-3/GO/CuFe2O4, offers a pathway to more sustainable processes by minimizing catalyst waste. rsc.orgnih.gov The use of water as a solvent in these reactions further enhances their green credentials. rsc.org

Another promising approach is the application of "borrowing hydrogen" methodology, which utilizes transition metal catalysts, such as iridium complexes, to effect the annulation of diols and amines. rsc.orgresearchgate.net This strategy is highly efficient for constructing saturated aza-heterocycles and can be performed in environmentally friendly solvents like water. rsc.org The development of enantioselective versions of these catalytic systems will be crucial for accessing specific stereoisomers of this compound, which are often required for targeted biological activity.

Synthesis StrategyKey FeaturesSustainability Aspect
Microwave-Assisted Organic Synthesis (MAOS)Rapid heating, shorter reaction timesReduced energy consumption and solvent use nih.gov
Reusable Catalysts (e.g., β-cyclodextrin, MOFs)Catalyst can be recovered and reusedWaste reduction, lower cost rsc.orgnih.gov
"Borrowing Hydrogen" CatalysisIridium-catalyzed annulation of diols and aminesHigh atom economy, use of green solvents rsc.orgresearchgate.net
Use of Water as a SolventNon-toxic, readily availableReduced environmental impact rsc.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond the established methods of N-functionalization, future research will delve into uncovering novel reactivity patterns of the this compound core. A particularly exciting avenue is the direct functionalization of the C-H bonds of the saturated heterocyclic system. The direct β-functionalization of saturated aza-heterocycles has historically been challenging due to the unactivated nature of the C-H bonds. nih.gov

Recent advances in photoredox catalysis have opened up new possibilities for achieving such transformations. nih.gov For instance, a two-step approach involving a photoredox-catalyzed dehydrogenation to form an ene-carbamate, followed by an anti-Markovnikov hydrofunctionalization, allows for the introduction of various functional groups at the β-position. nih.govresearchgate.net This methodology could be adapted to the this compound scaffold to generate a diverse range of new derivatives with unique substitution patterns that are inaccessible through traditional synthetic routes. Exploring the scope of nucleophiles and reaction conditions for these transformations will be a key focus.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry is poised to play an increasingly vital role in accelerating research on this compound. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, conformational preferences, and reactivity of the molecule and its derivatives. researchgate.netresearchgate.netfigshare.comnih.gov

Future computational studies will likely focus on:

Conformational Analysis: A thorough understanding of the conformational landscape of the fused ring system is crucial for designing molecules with specific shapes and biological activities. rsc.org

Reactivity Prediction: DFT-based calculations of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net

Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of known and novel reactions, providing a rational basis for optimizing reaction conditions and catalyst design.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can be developed to predict the biological activities and physicochemical properties of new derivatives, streamlining the drug discovery process. nih.gov

Table 2: Application of Computational Methods in this compound Research
Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Electronic structure, reactivity analysis, conformational studiesRational design of new derivatives and reactions researchgate.netresearchgate.netnih.gov
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and interactions with biological targetsUnderstanding of binding mechanisms and structure-activity relationships nih.gov
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity based on molecular structurePrioritization of synthetic targets and accelerated drug discovery nih.gov

Integration of this compound Scaffolds into Next-Generation Molecular Design Paradigms

The unique three-dimensional architecture of the this compound scaffold makes it an attractive building block for next-generation molecular design. Its rigid nature can help to pre-organize appended functional groups in a defined spatial orientation, which is advantageous for optimizing interactions with biological targets. mdpi.com

Future research in this area will likely involve:

Scaffold-Based Drug Design: Utilizing the this compound core as a "privileged scaffold" for the development of new therapeutic agents targeting a wide range of diseases. nih.gov The scaffold's ability to present substituents in distinct vectors in 3D space can be exploited to improve potency and selectivity.

Fragment-Based Drug Discovery (FBDD): Using fragments derived from or incorporating the this compound scaffold as starting points for the development of novel lead compounds.

DNA-Encoded Libraries (DELs): Incorporating the scaffold into DNA-encoded libraries to rapidly screen vast chemical space and identify novel binders to protein targets.

Development of Molecular Probes: Designing and synthesizing fluorescently labeled or otherwise tagged derivatives of this compound to serve as chemical probes for studying biological processes.

The integration of this scaffold into these modern drug discovery paradigms, guided by computational insights and enabled by efficient and sustainable synthetic methods, will undoubtedly lead to the discovery of new and impactful molecules.

Q & A

Q. What are the common synthetic routes for octahydro-1H-pyrrolo[3,4-c]pyridine derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions. Key strategies include:

  • Cyano Group Conversion : A one-step conversion of cyano groups to pyrrolidine structures under mild conditions, enabling efficient synthesis of rigid tricyclic derivatives (e.g., carboxyl/ester-functionalized intermediates) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts with arylboronic acids to introduce substituents (e.g., 3,4-dimethoxyphenyl groups) .
  • Ring-Closure Reactions : Cyclization of intermediates using reagents like NaH, TsCl, or HNO₃ to form the fused pyrrolopyridine core .
  • Functionalization : Alkylation or acylation at specific positions (e.g., methyl or ethyl groups) to modulate physicochemical properties .

Q. What analytical techniques are used to characterize this compound derivatives?

Methodological Answer: Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation. For example, distinct shifts for protons adjacent to electronegative groups (e.g., fluorine) .
  • Chromatography : HPLC with UV detection to assess purity, especially for derivatives with aromatic substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights, critical for confirming novel analogs .
  • X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., cis/trans configurations) .

Q. What are the toxicity profiles and safety handling guidelines for this scaffold?

Methodological Answer:

  • Toxicity : Derivatives exhibit acute oral/dermal/inhalation toxicity (Category 4 under EU-GHS/CLP), necessitating PPE (gloves, goggles) and fume hood use .
  • Hazard Mitigation : Avoid dust formation; store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Disposal : Follow protocols for organic bases (e.g., neutralization with dilute HCl before disposal) .

Advanced Research Questions

Q. How do structural modifications impact the antidiabetic activity of pyrrolo[3,4-c]pyridine derivatives?

Methodological Answer: Key structure-activity relationships (SARs) include:

  • Substituent Effects : 4-Phenoxy groups enhance insulin sensitivity in adipocytes (e.g., 4-iodophenoxy increases activity by 37.4%) .
  • Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents improve aldose reductase (AR) inhibition (IC₅₀ = 1.4–2.5 µM vs. reference Alrestatin) .
  • Pharmacokinetic Optimization : Methyl groups at R1 positions improve metabolic stability (e.g., CL = 84 µL/min/mg in liver microsomes) .
    Table 1 : Selected SAR Findings
DerivativeSubstituentActivity (IC₅₀/EC₅₀)Key Mechanism
6a4-PhenoxyEC₅₀ = 0.016 µMGPR119 agonism
7aTrifluoromethylIC₅₀ = 1.4 µMAldose reductase inhibition

Q. What strategies mitigate off-target effects in kinase inhibitors based on this scaffold?

Methodological Answer:

  • Selective Substituents : Bulky groups (e.g., 3-chloro-4-fluorobenzyl) reduce off-target kinase binding. For example, TAK-659 (a SYK/FLT3 inhibitor) shows >100× selectivity over unrelated kinases .
  • Crystal Structure Modeling : Docking studies guide modifications to avoid ATP-binding pockets of non-target kinases (e.g., BTK vs. PI3Kγ) .
  • In Silico Screening : Predict ADMET properties to exclude analogs with high CYP450 inhibition (e.g., avoid strong CYP2C9 binders) .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., THP-1 vs. RAW 264.7) or readouts (e.g., cAMP vs. glucose uptake). Standardize protocols using validated models .
  • Compound Stability : Hydrolytically unstable esters (e.g., ethyl carboxylates) may degrade in vitro, leading to false negatives. Use stabilized analogs (e.g., oxadiazoles) .
  • Dose Optimization : Suboptimal concentrations may miss therapeutic windows. Conduct dose-response curves (e.g., 0.1–100 µM) to identify true EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.